![molecular formula C11H11N3O2S B1523232 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1094703-32-8](/img/structure/B1523232.png)
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid
Übersicht
Beschreibung
“2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid” is an organic compound with the chemical formula C11H11N3O2S . It appears as a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-2-yl group attached to a methylthio group, which is further connected to an acetic acid group . The molecular weight of the compound is 249.29 g/mol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The thiazole moiety present in 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid is known for its antimicrobial properties . This compound can be utilized in the development of new antimicrobial agents that could be effective against a range of bacterial pathogens, including Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi.
Anticancer and Antitumor Applications
Thiazole derivatives have been identified to possess antitumor and cytotoxic activities . As such, 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid could be explored for its potential use in cancer treatment, particularly in the synthesis of novel chemotherapeutic agents.
Anti-inflammatory Properties
Compounds with a thiazole core are known to exhibit anti-inflammatory activity . Therefore, this compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in various diseases, including arthritis and asthma.
Antiviral Research
The thiazole ring has been associated with antiviral properties . This compound could be part of studies aimed at finding new treatments for viral infections, including those caused by HIV and influenza viruses.
Analgesic Development
The analgesic activity of thiazole derivatives makes them candidates for the development of pain-relief medications . Research into 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid could lead to new analgesics with potentially fewer side effects than current options.
Antidiabetic Potential
Thiazole compounds have shown promise in the treatment of diabetes . Investigating the effects of 2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid on glucose metabolism and insulin sensitivity could open up new avenues for diabetes management.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-7-3-1-2-4-8(7)13-9(14-11)5-17-6-10(15)16/h1-4H,5-6H2,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWYGKIHTYDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CSCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



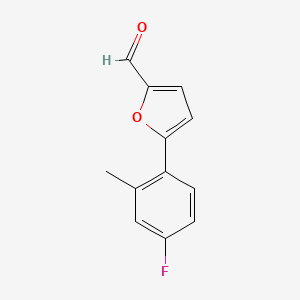
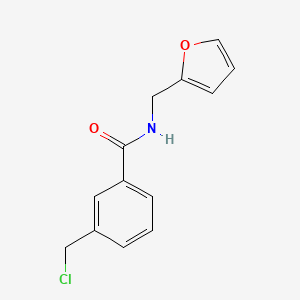
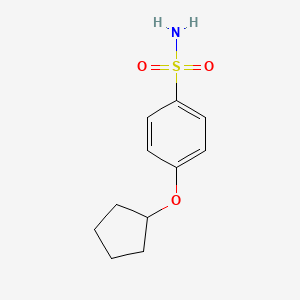
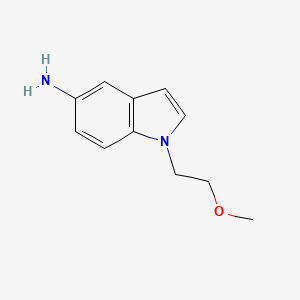
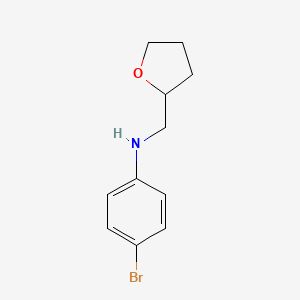
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)
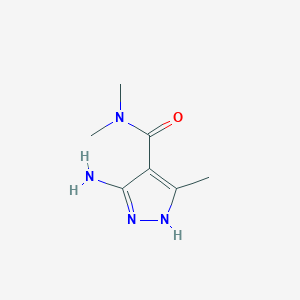
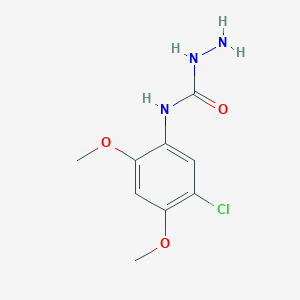
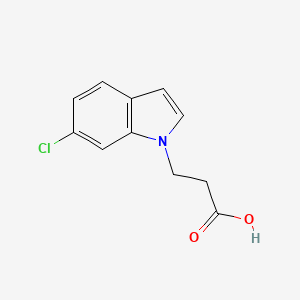
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)